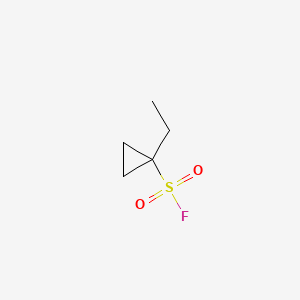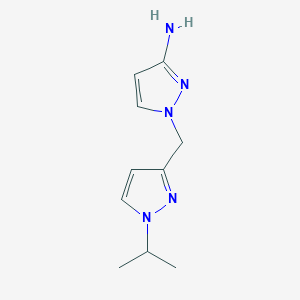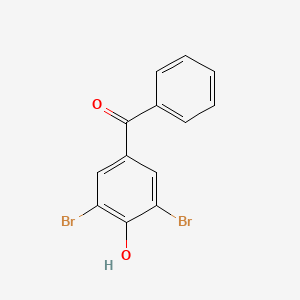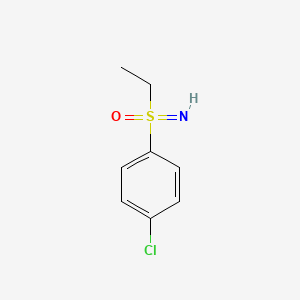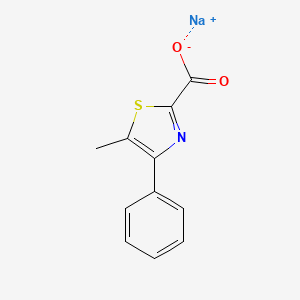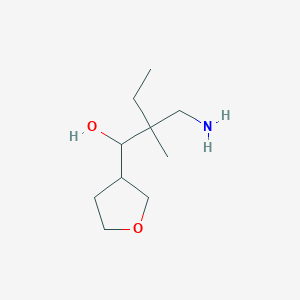
2-(Aminomethyl)-2-methyl-1-(tetrahydrofuran-3-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-2-methyl-1-(tetrahydrofuran-3-yl)butan-1-ol is a complex organic compound with the molecular formula C9H19NO2. This compound features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The presence of an aminomethyl group and a hydroxyl group makes it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2-methyl-1-(tetrahydrofuran-3-yl)butan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Aminomethyl Group:
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in 2-(Aminomethyl)-2-methyl-1-(tetrahydrofuran-3-yl)butan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, Acyl chlorides
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-2-methyl-1-(tetrahydrofuran-3-yl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-2-methyl-1-(tetrahydrofuran-3-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Aminomethyl)-1-(tetrahydrofuran-3-yl)butan-1-ol
- 2-(Aminomethyl)-2-methyl-1-(tetrahydrofuran-2-yl)butan-1-ol
- 2-(Aminomethyl)-2-methyl-1-(tetrahydrofuran-4-yl)butan-1-ol
Uniqueness
2-(Aminomethyl)-2-methyl-1-(tetrahydrofuran-3-yl)butan-1-ol is unique due to the specific positioning of the aminomethyl and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
2-(aminomethyl)-2-methyl-1-(oxolan-3-yl)butan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-3-10(2,7-11)9(12)8-4-5-13-6-8/h8-9,12H,3-7,11H2,1-2H3 |
Clave InChI |
JLQWIWBMNQWLAO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CN)C(C1CCOC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide](/img/structure/B15326649.png)

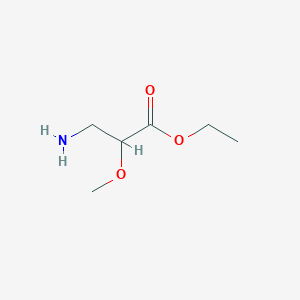
![2-Amino-2-(5-methoxy-1h-benzo[d]imidazol-2-yl)ethan-1-ol](/img/structure/B15326674.png)
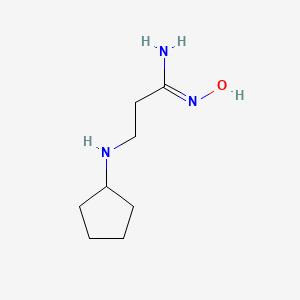
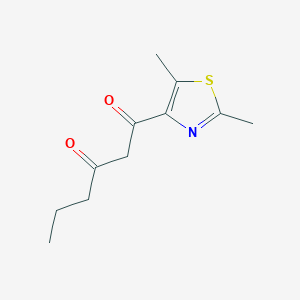
![2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine](/img/structure/B15326697.png)
![4-(Tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B15326700.png)
